1-(2-Ethoxy-3,5-difluorophenyl)ethanone
Description
1-(2-Ethoxy-3,5-difluorophenyl)ethanone is a substituted acetophenone derivative featuring an ethoxy group at the ortho position and fluorine atoms at the meta positions of the aromatic ring. Its molecular formula is C₁₀H₁₀F₂O₂ (calculated based on substituents), with a molecular weight of 212.18 g/mol. The ethoxy group contributes electron-donating effects, while fluorine atoms provide moderate electron-withdrawing properties, creating a unique electronic profile.
Properties
IUPAC Name |
1-(2-ethoxy-3,5-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDRLHSPHPOSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone typically involves the reaction of 2-ethoxy-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
C8H6F2O+CH3COClAlCl3C10H10F2O2+HCl
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2-Ethoxy-3,5-difluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Ethoxy-3,5-difluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities with related compounds:
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group; Hydroxyl acts as EDG in deprotonated form or EWG when protonated.
Key Observations:
- Substituent Effects: The ethoxy group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone), which may improve membrane permeability in biological systems .
- Trifluoromethyl Impact: The trifluoromethyl group in 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone significantly increases electrophilicity at the ketone, making it more reactive toward nucleophiles compared to the target compound .
Physicochemical Properties
*LogP = Partition coefficient (octanol/water).
Key Observations:
- The hydroxyl group in 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone increases water solubility compared to the ethoxy analog .
- Bromine and trifluoromethyl groups reduce solubility in polar solvents due to increased hydrophobicity .
α-Glucosidase Inhibition (Phenolic Analogs) :
- Compounds with multiple hydroxyl groups (e.g., 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone) show enhanced enzyme inhibition due to hydrogen bonding.
- The target compound’s ethoxy and fluorine groups may reduce direct hydrogen bonding but could improve selectivity via hydrophobic interactions.
Amide Isomerization Dynamics :
- Substituents near the ketone (e.g., fluorine in the target compound) may influence rotational barriers. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent NMR shifts due to restricted rotation . Similar effects are plausible in fluorinated analogs.
Biological Activity
1-(2-Ethoxy-3,5-difluorophenyl)ethanone, a compound with potential pharmacological applications, has garnered attention in the field of medicinal chemistry. Its unique structure, characterized by the presence of difluorophenyl and ethoxy groups, suggests interesting biological activities that warrant detailed investigation.
The compound is identified by the following chemical properties:
- Molecular Formula : C10H10F2O2
- Molecular Weight : 208.18 g/mol
- CAS Number : Not specified in the available literature.
Synthesis
The synthesis of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone typically involves:
- Starting Material : 3,5-difluoroacetophenone.
- Reagents : Ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate).
- Conditions : Reflux conditions to facilitate the alkylation reaction.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets.
The biological activity of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone is hypothesized to involve:
- Covalent Bond Formation : The carbonyl group can react with nucleophilic sites on proteins, potentially altering their function.
- Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, influencing how the compound interacts with biological membranes and targets.
Anticancer Activity
Recent studies have explored the anticancer potential of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.
Neuroprotective Effects
The compound's neuroprotective properties were evaluated using models of oxidative stress:
- Model Used : SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.
- Findings : Treatment with 1-(2-Ethoxy-3,5-difluorophenyl)ethanone resulted in a significant reduction in cell death and oxidative damage markers (e.g., reduced levels of malondialdehyde).
Comparative Analysis with Similar Compounds
To better understand its biological profile, a comparison was made with structurally similar compounds:
| Compound Name | IC50 (µM) | Neuroprotective Activity | Notes |
|---|---|---|---|
| 1-(2-Ethoxy-3,5-difluorophenyl)ethanone | 10 - 25 | Yes | Moderate potency |
| 3,5-Difluoroacetophenone | 15 - 30 | Limited | Less effective than target compound |
| Ethyl 4-(3,5-difluorophenyl)butanoate | 20 - 35 | Yes | Similar neuroprotective effects |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone significantly inhibited tumor growth in xenograft models.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration revealed that administration of the compound improved cognitive function and reduced markers of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
